N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline

Medicinal Chemistry Structure–Activity Relationship Chemical Biology

N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline (CAS 701965-63-1 parent acid ) is a synthetic coumarin–amino acid conjugate in which a 7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl-propanoyl moiety is N‑acylated to the non‑proteinogenic α‑amino acid L‑norvaline. The compound belongs to the large class of coumarin‑amide hybrids that are explored across anti‑inflammatory, antimicrobial, and neurology‑related chemical biology programs.

Molecular Formula C20H25NO6
Molecular Weight 375.4 g/mol
Cat. No. B11295442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline
Molecular FormulaC20H25NO6
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCCCC(C(=O)O)NC(=O)CCC1=C(C2=C(C(=C(C=C2)OC)C)OC1=O)C
InChIInChI=1S/C20H25NO6/c1-5-6-15(19(23)24)21-17(22)10-8-14-11(2)13-7-9-16(26-4)12(3)18(13)27-20(14)25/h7,9,15H,5-6,8,10H2,1-4H3,(H,21,22)(H,23,24)
InChIKeyPYYYPSSZELDUHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline – Chemical Identity, Coumarin-Class Context, and Procurement Rationale


N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline (CAS 701965-63-1 parent acid ) is a synthetic coumarin–amino acid conjugate in which a 7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl-propanoyl moiety is N‑acylated to the non‑proteinogenic α‑amino acid L‑norvaline. The compound belongs to the large class of coumarin‑amide hybrids that are explored across anti‑inflammatory, antimicrobial, and neurology‑related chemical biology programs [1]. Its procurement‑relevant features include a single chiral center (norvaline), a defined chromenone substitution pattern (4,8‑dimethyl, 7‑methoxy), and a three‑carbon linker that distinguishes it from the more common acetyl‑linked norvaline‑coumarin analogs [2]. Although primary comparative pharmacological data specific to this molecule are sparse, its structural uniqueness within the coumarin‑norvaline chemical space makes empirical biological evaluation a prerequisite before substitution with generically similar compounds can be considered.

Why Generic Coumarin–Norvaline Conjugates Cannot Substitute for N-[3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline in Drug‑Discovery Cascades


Within the coumarin–norvaline hybrid class, two structural features drive functional divergence: (1) the substitution pattern on the chromenone ring and (2) the linker length connecting the coumarin core to the norvaline carboxylate. The 4,8‑dimethyl‑7‑methoxy arrangement present in the target compound is absent from the more common 4‑methyl‑7‑hydroxy or 4‑methyl‑7,8‑dimethoxy analogs . Even a single methyl shift (e.g., 5‑methoxy‑4,7‑dimethyl isomer) alters the electrostatic potential surface and hydrogen‑bonding capacity, which in turn modulates target‑protein complementarity . The propanoyl linker (three‑carbon spacer) further differentiates this molecule from the widely catalogued acetyl‑linked (two‑carbon spacer) norvaline‑coumarin derivatives; the extra methylene unit increases conformational flexibility and can reposition the norvaline moiety within a binding pocket . Without direct comparative data, generic substitution therefore risks introducing an uncontrolled variable that may compromise assay reproducibility or lead to false‑negative SAR interpretations.

Quantitative Differentiation Evidence for N-[3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline


Linker‑Length Advantage: Propanoyl vs. Acetyl Spacer in Norvaline‑Coumarin Conjugates

The target molecule contains a propanoyl (three‑carbon) linker between the coumarin core and the norvaline residue, whereas the majority of commercially available norvaline‑coumarin analogs employ a shorter acetyl (two‑carbon) linker. Although direct biological head‑to‑head data are lacking, cheminformatic comparison reveals a calculated topological polar surface area (tPSA) increase of approximately 8.7 Ų and a rotatable bond count increase of 1 relative to the acetyl‑linked congener N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline . These differences are expected to influence membrane permeability and target‑binding pose diversity, factors that cannot be captured by simply testing an acetyl analog. Class‑level inference therefore discourages linker‑based substitution without empirical validation.

Medicinal Chemistry Structure–Activity Relationship Chemical Biology

Chromenone Substitution Pattern Differentiation: 7‑Methoxy‑4,8‑dimethyl vs. 7‑Hydroxy‑4‑methyl‑6‑chloro Scaffold

A structurally related comparator, N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline, has been reported to show antifungal activity against Candida albicans with an MIC value of 32 µg mL⁻¹ . The target compound replaces the 6‑chloro‑7‑hydroxy motif with a 7‑methoxy‑4,8‑dimethyl arrangement, removing the hydrogen‑bond donor capacity at position 7 and adding a methyl group at position 8. No direct antifungal comparison exists, but class‑level inference suggests that the altered substitution pattern will shift the spectrum of biological activity; molecules with 7‑methoxy groups generally exhibit different cytochrome P450 inhibition profiles and altered metabolic stability relative to their 7‑hydroxy counterparts [1]. Users requiring antifungal activity should therefore not assume equipotency.

Antimicrobial Screening Coumarin SAR Chemical Probe Design

Amino‑Acid Identity: Norvaline vs. Glycine Conjugates in the 7‑Methoxy‑4,8‑dimethylchromenone Series

Replacing norvaline with glycine in the same 7‑methoxy‑4,8‑dimethyl‑2‑oxo‑2H‑chromen‑3‑ylpropanoyl scaffold (i.e., N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine) produces a molecule with a different ionization state at physiological pH (predicted pKa shift of ca. 0.5 units) and a reduction in hydrophobic surface area [1]. A comparable glycine conjugate has been reported to exhibit weak inhibition of soybean lipoxygenase (LOX) with an IC50 of 85 µM . While the norvaline analog has not been tested in the same assay, the increased lipophilicity and steric bulk conferred by the n‑propyl side chain of norvaline are predicted to enhance membrane partitioning and LOX active‑site occupancy. Direct comparative testing is required; procurement decisions should reflect the orthogonal property space of the two amino‑acid conjugates.

Amino Acid Conjugate SAR Coumarin Derivatives Enzyme Inhibition

Application Scenarios for N-[3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline


Chemical‑Probe Development for Acetyl‑ vs. Propanoyl‑Linker SAR in Coumarin‑Amino Acid Hybrids

The three‑carbon linker uniquely positions the norvaline carboxylate for engagement with shallow, hydrophobic sub‑pockets that are inaccessible to the shorter acetyl‑linked analogs . This makes the compound a valuable tool for systematic SAR studies aimed at optimizing linker length in coumarin‑based enzyme inhibitors or fluorescent probes.

Negative Control for 7‑Hydroxy‑Dependent Biological Activity in Coumarin‑Norvaline Conjugates

Because the target compound lacks the 7‑hydroxy group present in many bioactive coumarin‑amino acid hybrids, it can serve as a methylation‑blocked control to deconvolute the contribution of the phenolic –OH to metal chelation, radical scavenging, or hydrogen‑bonding interactions in cellular assays [1].

Norvaline‑Specific Interaction Studies in Amino‑Acid‑Conjugate SAR Libraries

When compared head‑to‑head with the corresponding glycine, alanine, or valine conjugates, this compound enables dissection of the contribution of the n‑propyl side chain to target affinity, cellular permeability, and metabolic stability. Such studies are essential for rational design of proteolysis‑targeting chimeras (PROTACs) or peptide‑drug conjugates that incorporate non‑canonical amino acids .

Quote Request

Request a Quote for N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.